molecular formula C7H3BrFNO B2561754 6-Bromo-7-fluorobenzo[d]oxazole CAS No. 1823959-85-8

6-Bromo-7-fluorobenzo[d]oxazole

Cat. No.: B2561754
CAS No.: 1823959-85-8
M. Wt: 216.009
InChI Key: ATIKHEOQJQVHEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with various reagents. One common method includes the use of 2-aminophenol and 4-amino benzaldehyde in ethanol, followed by reactions with hydrochloric acid, sodium nitrite, and sodium azide . The reaction conditions often involve refluxing in acetic acid with lead acetate as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of nanocatalysts, metal catalysts, and ionic liquid catalysts . These methods are designed to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluorobenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: Often used in the formation of more complex heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-7-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIKHEOQJQVHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=CO2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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